2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C21H19N |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C21H19N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-13,21-22H,14-15H2 |
InChI Key |
GWYGPQGWIFPKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The enantioselective synthesis of tetrahydroquinolines via Brønsted acid catalysis has emerged as a cornerstone methodology. For instance, (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline was synthesized using a chiral phosphoric acid catalyst (e.g., TRIP) to mediate the transfer hydrogenation of a quinoline precursor with Hantzsch ester as the hydrogen donor. The reaction proceeds through a dynamic kinetic resolution, where the catalyst stabilizes the transition state via hydrogen-bonding interactions, ensuring high enantiomeric excess (up to 98% ee).
Key Parameters :
- Catalyst : Binaphthol-derived phosphoric acids (e.g., TRIP, 10 mol%).
- Solvent : Toluene or dichloromethane at 0–25°C.
- Hydrogen Source : Hantzsch ester (1.2 equiv).
- Yield : 70–85% with >95% ee.
The six-membered tetrahydroquinoline ring adopts a half-chair conformation, with the biphenyl group occupying an axial position to minimize steric strain. Crystal packing analysis reveals N–H···Cl hydrogen bonds that stabilize the molecular architecture.
Palladium-Catalyzed Cyclization Strategies
Cyclization of Halogenated Precursors
A patent by EP2154132A1 outlines a cyclization route using palladium catalysts to construct the tetrahydroquinoline core. For example, 3-(2-iodophenylamino)propanenitrile undergoes intramolecular Heck-type cyclization in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., BINAP) to yield the tetrahydroquinoline framework.
Reaction Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%) with BINAP (10 mol%).
- Base : NaOtBu (2 equiv) in toluene at 80°C.
- Yield : 60–75%.
This method tolerates diverse substituents on the aryl ring, including electron-withdrawing groups (e.g., Cl, NO₂), which direct regioselectivity during cyclization.
Microreactor-Enabled Continuous Flow Synthesis
Trityl Tetrafluoroborate-Catalyzed Povarov Reaction
CN105541851A discloses a microreactor-based approach using trityl tetrafluoroborate (10 mol%) to catalyze the Povarov reaction between aryl aldehydes and anilines. The method achieves rapid cyclization (0.5–15 min residence time) at 25–80°C, producing tetrahydroquinolines in >90% yield.
Advantages :
- Efficiency : Continuous flow ensures precise temperature and mixing control.
- Scalability : Eliminates batch-processing limitations, enabling gram-scale synthesis.
Grignard Addition and Sequential Reduction
Synthesis via Dihydroquinolin-4-one Intermediates
PMC3201410 details a route where 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones react with Grignard reagents (e.g., PhMgBr) to form tertiary alcohols, which undergo acid-catalyzed dehydration and hydrogenation to yield tetrahydroquinolines.
Critical Steps :
- Grignard Addition : 3-Aryl-dihydroquinolin-4-one + PhMgBr → 3,4-diaryl-azaisoflavan-4-ol (70% yield).
- Dehydration : H₂SO₄/EtOH, 60°C → 1,2-dihydroquinoline (85% yield).
- Hydrogenation : H₂/Pd-C → 1,2,3,4-tetrahydroquinoline (90% yield).
Comparative Analysis of Methodologies
| Method | Catalyst | Yield | ee (%) | Reaction Time |
|---|---|---|---|---|
| Brønsted Acid Catalysis | TRIP | 70–85% | >95 | 12–24 h |
| Palladium Cyclization | Pd(OAc)₂/BINAP | 60–75% | N/A | 6–8 h |
| Microreactor Povarov | Trityl tetrafluoroborate | >90% | N/A | 0.5–15 min |
| Grignard/Reduction | Pd-C | 80–90% | N/A | 24–48 h |
The Brønsted acid method excels in enantioselectivity, while microreactor technology offers unparalleled speed and scalability. Palladium cyclization provides modularity for derivatization but requires stringent anhydrous conditions.
Challenges in 2-Substituted Tetrahydroquinoline Synthesis
While the above methods predominantly yield 4-substituted derivatives (e.g., 4-biphenyl), adapting them for 2-substituted variants necessitates strategic modifications:
- Regioselective Functionalization : Directed ortho-metalation or Friedel-Crafts alkylation could introduce biphenyl groups at the 2-position.
- Protecting Group Strategies : Temporary protection of the NH group may prevent unwanted side reactions during Grignard additions.
Chemical Reactions Analysis
Types of Reactions: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Structural and Conformational Differences
The table below compares key structural features of 2-(biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline with other tetrahydroquinoline derivatives:
Key Observations :
- Substituent Position : The biphenyl group at C2 (target compound) vs. C4 (chloro derivative) alters steric and electronic profiles. Axial biphenyl groups enhance rigidity, while C4 substituents (e.g., methyl) increase flexibility .
- Functional Groups : Chloro and carboxamide substituents introduce hydrogen-bonding capabilities, influencing solubility and crystal packing .
- Ring System: Tetrahydroisoquinoline derivatives (e.g., 2-phenyl-1,2,3,4-tetrahydroisoquinoline) exhibit distinct bioactivity due to their fused aromatic system .
Key Observations :
- Brønsted Acid Catalysis : Preferred for enantioselective synthesis of biphenyl derivatives but lacks yield data in evidence .
- Reduction Methods : LiAlH4 is effective for amide reduction but incompatible with sensitive groups; BH3-THF offers milder alternatives .
- Phosphonic Acid Derivatives : Scheme 2 (74% yield) outperforms lactam-based routes (56%) due to cheaper starting materials .
Key Observations :
Biological Activity
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline (BTHQ) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
BTHQ is a derivative of tetrahydroquinoline, characterized by the presence of a biphenyl moiety. The synthesis typically involves the condensation of appropriate anilines with carbonyl compounds under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, with some methods yielding up to 90% efficiency .
Antimicrobial Activity
BTHQ and its derivatives have shown significant antimicrobial properties. For instance, studies have reported that related compounds exhibit potent activity against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating their efficacy .
Table 1: Antimicrobial Efficacy of BTHQ Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| BTHQ | Pseudomonas aeruginosa | 15 |
| BTHQ | Klebsiella pneumoniae | 20 |
| BTHQ Derivative A | Staphylococcus aureus | 10 |
Anticancer Activity
Research indicates that BTHQ exhibits anticancer properties through mechanisms involving the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For example, derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines such as MCF-7 and KB-V1 . The mechanism appears to involve mitochondrial dysfunction and cell cycle arrest in the G2/M phase .
Table 2: Anticancer Activity of BTHQ Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| BTHQ | MCF-7 | 20 |
| BTHQ Derivative A | KB-V1 | 14 |
The biological activity of BTHQ is largely attributed to its ability to interact with cellular targets and induce oxidative stress. Studies suggest that BTHQ enhances ROS production, which can lead to cellular damage and apoptosis in target cells. Additionally, it may interfere with tubulin polymerization, further contributing to its cytotoxic effects .
Study on Antileishmanial Activity
A recent study evaluated the antileishmanial effects of a structurally similar biphenyl compound against Leishmania amazonensis. The findings demonstrated that treatment with this compound resulted in significant apoptosis in promastigote forms through increased ROS levels and mitochondrial depolarization . This suggests that BTHQ or its derivatives may also possess potential as antileishmanial agents.
In Vivo Efficacy
In vivo studies have shown that certain tetrahydroquinoline derivatives can reduce inflammation and mortality in models of bacterial infections. For instance, one derivative exhibited promising results in a mouse model for lung infections, highlighting its potential therapeutic applications beyond cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
